Methyl 5-bromo-3-cyano-2-hydroxybenzoate
Description
Structural Characterization
Methyl 5-bromo-3-cyano-2-hydroxybenzoate possesses a distinctive molecular architecture characterized by a benzene ring bearing four substituents in a specific arrangement. The compound features a methyl ester group at the carboxyl position, a bromine atom at the 5-position, a cyano group at the 3-position, and a hydroxyl group at the 2-position of the benzene ring. This particular substitution pattern creates a molecule with significant electronic and steric properties that influence its chemical behavior and potential applications.
The structural framework of this compound belongs to the broader class of substituted benzoic acid derivatives, where the carboxylic acid functionality has been converted to its methyl ester form. The presence of the bromine atom introduces a halogen substituent that can participate in various substitution reactions, while the cyano group provides an electron-withdrawing effect that modulates the reactivity of the aromatic system. The hydroxyl group at the ortho position relative to the carboxyl functionality creates opportunities for intramolecular hydrogen bonding and chelation phenomena.
The molecular geometry of this compound is primarily planar due to the aromatic nature of the benzene ring, with the substituents adopting positions that minimize steric hindrance while maximizing electronic stabilization. The cyano group extends linearly from the aromatic ring, while the hydroxyl group can adopt various conformations depending on the local chemical environment and potential hydrogen bonding interactions.
Nomenclature and Classification
According to the International Union of Pure and Applied Chemistry systematic nomenclature, this compound is properly designated as this compound. The name reflects the methyl ester of 5-bromo-3-cyano-2-hydroxybenzoic acid, where the positional numbers indicate the specific locations of each substituent on the benzene ring relative to the carboxyl group, which serves as the reference point for numbering.
The compound is classified under several chemical categories based on its functional groups and structural features. Primarily, it belongs to the benzoate ester family, which encompasses aromatic carboxylic acid esters. Additionally, it can be categorized as a halogenated aromatic compound due to the presence of the bromine substituent, and as a cyano-substituted aromatic compound because of the nitrile functionality. The hydroxyl group places it within the phenolic compounds category, although the electron-withdrawing effects of the other substituents significantly modify its typical phenolic behavior.
From a regulatory and commercial perspective, the compound is assigned the Chemical Abstracts Service registry number 1805525-40-9, which serves as its unique identifier in chemical databases and commercial transactions. This registration number facilitates precise identification and eliminates confusion with closely related structural isomers that may have similar names but different substitution patterns.
Physicochemical Properties
The physicochemical characteristics of this compound are determined by the collective influence of its various functional groups and their electronic interactions. The compound exhibits a molecular weight of 256.06 grams per mole, as determined by its molecular formula of nine carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆BrNO₃ | |
| Molecular Weight | 256.06 g/mol | |
| Chemical Abstracts Service Number | 1805525-40-9 | |
| Physical State | Solid | |
| Purity (Commercial) | 95% minimum |
The compound demonstrates characteristic solubility patterns that reflect the diverse nature of its functional groups. The presence of the polar hydroxyl and cyano groups, combined with the ester functionality, suggests moderate polarity that would influence its dissolution behavior in various solvents. The bromine substituent adds to the molecular weight and may affect the compound's density and crystalline properties.
Thermal properties of this compound are influenced by the intermolecular forces present in the solid state, including potential hydrogen bonding involving the hydroxyl group and dipole-dipole interactions from the cyano and ester functionalities. These interactions contribute to the overall stability of the crystalline form and influence melting point characteristics.
Molecular Structure and Conformational Analysis
The molecular structure of this compound exhibits several notable conformational features that arise from the specific arrangement of its substituents. The benzene ring provides a rigid planar framework that constrains the overall molecular geometry, while the substituents adopt specific orientations that optimize electronic and steric interactions.
The hydroxyl group at the 2-position creates an opportunity for intramolecular hydrogen bonding with the adjacent ester carbonyl oxygen, potentially stabilizing certain conformational states. This interaction can influence the compound's reactivity and physical properties by affecting the electronic distribution within the molecule. The proximity of the hydroxyl group to the ester functionality also creates a chelation site that could coordinate with metal ions or participate in other intermolecular interactions.
The cyano group at the 3-position extends linearly from the aromatic ring, contributing to the overall dipole moment of the molecule and influencing its electronic properties. The electron-withdrawing nature of the cyano group affects the electron density distribution throughout the aromatic system, making certain positions more electrophilic and others more nucleophilic compared to unsubstituted benzoate esters.
The bromine atom at the 5-position introduces significant steric bulk and electronic effects that influence both the chemical reactivity and physical properties of the compound. The large size of the bromine atom relative to hydrogen creates steric interactions with neighboring substituents, while its electronegativity and polarizability contribute to the overall electronic character of the molecule.
Conformational flexibility in this compound is primarily limited to rotation around single bonds, particularly the ester linkage connecting the methyl group to the carbonyl carbon. The barrier to rotation around this bond is relatively low, allowing for rapid interconversion between conformational states at ambient temperatures.
Historical Context and Discovery
The development and characterization of this compound emerged from the broader field of halogenated aromatic chemistry, which has been a subject of intense research interest for several decades. The compound represents part of a systematic exploration of substituted benzoic acid derivatives designed to investigate the effects of multiple functional groups on molecular properties and reactivity.
The synthesis and initial characterization of this compound were likely motivated by the need for versatile synthetic intermediates that could serve as building blocks for more complex molecular architectures. The specific combination of bromine, cyano, and hydroxyl substituents was chosen to provide multiple reactive sites that could be selectively modified under different reaction conditions.
Historical development of related compounds in this chemical family can be traced through patent literature and scientific publications that describe synthetic methodologies for creating polysubstituted aromatic systems. The compound appears in chemical supplier catalogs as part of specialized research chemical collections, indicating its recognition as a valuable synthetic intermediate.
The registration of this compound in major chemical databases occurred as part of the systematic cataloging of synthetic organic compounds that began in the early 21st century. This registration process involved comprehensive characterization of the compound's properties and establishment of quality control standards for commercial production.
Current interest in this compound stems from its potential applications in pharmaceutical research, where the unique combination of functional groups provides opportunities for creating novel bioactive molecules through selective chemical modifications. The compound serves as an example of how systematic substitution of aromatic rings can create molecules with precisely tailored properties for specific applications.
Properties
IUPAC Name |
methyl 5-bromo-3-cyano-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)7-3-6(10)2-5(4-11)8(7)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIUKXUDALQOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination and Cyanation of Hydroxybenzoates
Method Overview:
This approach involves initial substitution of the aromatic ring with bromine, followed by cyanation to introduce the cyano group. The process typically employs electrophilic aromatic substitution reactions under controlled conditions.
- Starting Material: Methyl 2-hydroxybenzoate (methyl salicylate).
- Step 1: Bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or bromine with a Lewis acid catalyst such as iron(III) chloride, targeting the 5-position relative to the hydroxyl group.
- Step 2: Cyanation via nucleophilic substitution utilizing reagents like copper(I) cyanide (CuCN) under elevated temperatures, often in polar solvents such as dimethylformamide (DMF).
- Direct approach offers a streamlined route but requires precise control to avoid polybromination or overreaction.
- The use of toxic cyanide compounds necessitates strict safety protocols, limiting industrial scalability.
Research Findings:
While specific literature on methyl 5-bromo-3-cyano-2-hydroxybenzoate is limited, analogous pathways for similar compounds suggest that regioselective bromination followed by cyanation is feasible, provided the reaction conditions are optimized to favor substitution at the 5-position and the 3-position respectively.
Multi-step Functionalization via Salicylate Derivatives
Method Overview:
This method involves starting with methyl 5-bromosalicylate, then sequentially introducing the cyano group through formylation and subsequent conversion.
- Step 1: Bromination of methyl salicylate at the 5-position, as described in the synthesis of methyl 5-bromo-2-hydroxy-3-propionylbenzoate, using NBS in the presence of a radical initiator or acid catalysts.
- Step 2: Conversion of the hydroxyl group to a suitable intermediate, such as methyl 5-bromo-2-hydroxybenzoate.
- Step 3: Introduction of the cyano group via formylation followed by dehydration or direct nucleophilic substitution with cyanide sources, as demonstrated in the patent for methyl 3-cyano-4-hydroxybenzoates, which avoids toxic cyanide reagents by employing formylation and oxidation steps.
Research Data:
The patent WO2018121050A1 describes a process for synthesizing methyl 3-cyano-4-hydroxybenzoate by formylation of methyl salicylate derivatives, followed by conversion of the formyl group into a cyano group, avoiding the use of toxic cyanide reagents. This process can be adapted to synthesize this compound by starting with appropriately brominated salicylate derivatives.
- Safer process due to avoidance of toxic cyanide reagents.
- Suitable for industrial scale due to high efficiency and raw material availability.
Derivatization of Methyl 5-Bromosalicylic Acid
Method Overview:
Starting from methyl 5-bromosalicylic acid, the hydroxyl group at the 2-position can be protected or modified, then the aromatic ring can be functionalized to introduce the cyano group.
- Step 1: Methylate or protect the hydroxyl group to prevent side reactions during bromination.
- Step 2: Brominate at the 5-position using NBS or similar reagents.
- Step 3: Convert the hydroxyl group to a nitrile via nucleophilic substitution with cyanide sources or through intermediate formylation followed by dehydration.
Research Findings:
The synthesis of methyl 5-bromo-2-hydroxy-3-propionylbenzoate from methyl salicylate derivatives demonstrates the feasibility of such modifications. The nitrile formation can be achieved through nucleophilic substitution with cyanide or via a multi-step process involving formylation and dehydration, as outlined in patent literature.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Main Steps | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromination & Cyanation | Methyl 2-hydroxybenzoate | NBS, CuCN | Bromination at 5-position, Cyanation | One-pot synthesis, high regioselectivity | Toxic cyanide use, control of polybromination |
| Multi-step Functionalization | Methyl 5-bromosalicylate | NBS, formylating agents, cyanide | Bromination, formylation, cyanide conversion | Safer, scalable, high yield | Multi-step process, requires purification |
| Derivatization of Salicylate | Methyl 5-bromosalicylic acid | NBS, cyanide, protecting groups | Bromination, hydroxyl modification, nitrile formation | Flexibility in functional group manipulation | Longer synthesis route, potential side reactions |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-cyano-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The cyano group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines from the reduction of the cyano group.
Scientific Research Applications
Methyl 5-bromo-3-cyano-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-cyano-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine and cyano groups play a crucial role in its reactivity and binding affinity to target molecules. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Molecular Properties
The compound’s closest structural analogs differ in substituent identity and position (Table 1). Key comparisons include:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 5-bromo-3-cyano-2-hydroxybenzoate | Not Provided | 5-Br, 3-CN, 2-OH | C₉H₆BrNO₃ | ~256.96* |
| Methyl 3-bromo-5-methylbenzoate | 478375-40-5 | 3-Br, 5-CH₃ | C₉H₉BrO₂ | 243.07 |
| Methyl 5-bromo-2-formylbenzoate | 1016163-89-5 | 5-Br, 2-CHO | C₉H₇BrO₃ | 259.06 |
| Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | 134419-43-5 | 5-Br, 2-OH, 3-OCH₃ | C₉H₉BrO₄ | 261.07 |
*Calculated based on atomic masses; exact value requires experimental confirmation.
Key Observations:
- Electronic Effects: The cyano group (CN) in the target compound is a stronger electron-withdrawing group than the methyl (CH₃) or methoxy (OCH₃) groups in analogs, which reduces electron density at the aromatic ring. This enhances susceptibility to nucleophilic aromatic substitution or metal-catalyzed coupling reactions compared to analogs with electron-donating groups .
Spectroscopic Characterization
- NMR : Methyl esters typically show a singlet at ~3.8–3.9 ppm for the methoxy group in ¹H NMR. The hydroxyl proton (2-OH) would appear as a broad peak at ~5–6 ppm, as seen in Methyl 5-bromo-2-hydroxy-3-methoxybenzoate .
- FTIR : A strong C≡N stretch (~2240 cm⁻¹) would distinguish the target compound from analogs with carbonyl (CHO, ~1700 cm⁻¹) or methoxy (C-O, ~1250 cm⁻¹) groups .
Biological Activity
Methyl 5-bromo-3-cyano-2-hydroxybenzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by several functional groups that enhance its biological activity:
- Bromo Group : Increases lipophilicity, potentially improving membrane permeability.
- Cyano Group : Enhances electronic properties, facilitating interactions with biological targets.
- Hydroxy Group : May contribute to hydrogen bonding and further interactions with enzymes or receptors.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and bromo groups may enhance binding affinity and selectivity, leading to various biological effects. Preliminary studies suggest potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation or metabolic pathways.
- Modulation of Signal Transduction Pathways : It could influence pathways related to inflammation or cancer progression.
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies indicate potential efficacy against a range of microbial pathogens.
- Anticancer Properties : Research has shown the compound's ability to inhibit cancer cell proliferation in vitro.
Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 30 |
These findings suggest that the compound possesses substantial antimicrobial activity, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF-7 (Breast) | 30 |
| A549 (Lung) | 22 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Q & A
Basic: What spectroscopic techniques are essential for characterizing Methyl 5-bromo-3-cyano-2-hydroxybenzoate?
Answer:
Key techniques include:
- NMR Spectroscopy : - and -NMR to identify substituent positions and confirm the ester, hydroxyl, bromine, and cyano groups. For example, the hydroxyl proton typically appears as a broad singlet (~δ 10-12 ppm), while the cyano group () affects adjacent carbons in -NMR .
- IR Spectroscopy : Confirm the presence of OH (broad peak ~3200–3600 cm), CN (sharp peak ~2200–2250 cm), and ester carbonyl (~1700 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Advanced: How can crystallographic data contradictions be resolved during structural determination of this compound?
Answer:
Use SHELXL for refinement, which is robust for small-molecule crystallography. Cross-validate results with:
- Density Functional Theory (DFT) : Compare calculated and observed bond lengths/angles.
- Twinned Data Analysis : Apply SHELXE for deconvoluting overlapping reflections in twinned crystals .
- Multi-Method Validation : Pair X-ray diffraction with spectroscopic data (e.g., NMR) to resolve ambiguities.
Basic: What synthetic routes are viable for this compound?
Answer:
A common approach involves:
Esterification : Start with 2-hydroxybenzoic acid, methylate the carboxylic acid using methanol/H.
Halogenation : Introduce bromine via electrophilic substitution (e.g., Br/FeBr) at the 5-position.
Cyano Group Introduction : Use a Sandmeyer reaction or nucleophilic substitution (e.g., CuCN) at the 3-position .
Critical Step : Protect the hydroxyl group during bromination to avoid side reactions.
Advanced: How can reaction conditions be optimized to introduce the cyano group at the 3-position without side products?
Answer:
- Catalyst Selection : Use CuCN in DMF under inert atmosphere to minimize hydrolysis of CN.
- Temperature Control : Maintain 60–80°C to balance reaction rate and stability of intermediates.
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent oxidation or undesired substitution .
Basic: What impurities are common in this compound synthesis, and how are they identified?
Answer:
Common impurities include:
- Debrominated Byproducts : Detected via HPLC (retention time shifts) or -NMR (loss of Br-coupled splitting).
- Ester Hydrolysis Products : Identified by IR (loss of carbonyl peak) or TLC (lower R values).
- Positional Isomers : Differentiated using -NMR (distinct carbon environments) .
Advanced: How do electronic effects of substituents (Br, CN, OH) influence the compound’s reactivity and solubility?
Answer:
- Electron-Withdrawing Effects : Br and CN reduce electron density on the aromatic ring, directing electrophilic substitution to the para position of OH.
- Solubility : The polar OH and CN groups enhance solubility in polar aprotic solvents (e.g., DMSO), while the methyl ester reduces hydrophilicity.
- Hydrogen Bonding : The hydroxyl group facilitates crystallization in hydrogen-bonded networks, requiring solvent screening (e.g., ethanol/water mixtures) for recrystallization .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
Advanced: What computational methods can predict the biological activity of this compound?
Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., anti-inflammatory enzymes or antimicrobial targets).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with observed activities.
- ADMET Prediction : Use tools like SwissADME to estimate absorption and toxicity profiles .
Basic: What are the documented biological activities of structurally related brominated benzoate derivatives?
Answer:
- Anti-inflammatory : Analogues with OH and halogen substituents show COX-2 inhibition .
- Antimicrobial : Bromine enhances activity against Gram-positive bacteria (e.g., S. aureus).
- Antifungal : Cyano groups improve efficacy against C. albicans .
Advanced: How can dehalogenation side reactions be minimized during functionalization of the bromine substituent?
Answer:
- Low-Temperature Reactions : Perform reactions below 40°C to prevent Br–C bond cleavage.
- Reductive Conditions Avoidance : Use Pd-free catalysts (e.g., Cu) in cross-coupling reactions.
- Radical Scavengers : Add TEMPO to suppress radical-mediated debromination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
